Sapelin B

Description

Properties

CAS No. |

26790-94-3 |

|---|---|

Molecular Formula |

C30H50O4 |

Molecular Weight |

474.7 g/mol |

IUPAC Name |

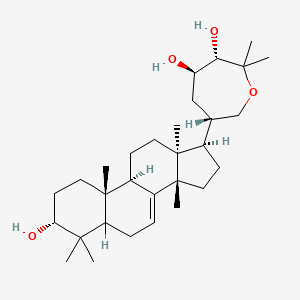

(3S,4R,6S)-6-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2,2-dimethyloxepane-3,4-diol |

InChI |

InChI=1S/C30H50O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(33)27(3,4)34-17-18/h8,18-20,22-25,31-33H,9-17H2,1-7H3/t18-,19+,20+,22-,23+,24-,25+,28-,29+,30-/m1/s1 |

InChI Key |

NIFGYDXBCZOSPH-YVPSIGJHSA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)[C@]1(CC[C@H]2[C@@H]5C[C@H]([C@@H](C(OC5)(C)C)O)O)C |

Canonical SMILES |

CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(C(C(OC5)(C)C)O)O)C)C)C)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sapelin B; NSC 270047; NSC-270047; NSC270047; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sapelin B involves several steps, starting from simpler triterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring the correct stereochemistry and functional group placement.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. extraction from natural sources remains the primary method. The bark of Entandrophragma cylindricum is harvested, dried, and subjected to solvent extraction. The crude extract is then purified using column chromatography and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Sapelin B undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Acid chlorides or anhydrides in the presence of a base.

Major Products: The major products formed from these reactions include modified triterpenoids with altered functional groups, which can be further utilized in various applications .

Scientific Research Applications

Sapelin B has several scientific research applications, including:

Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.

Biology: Investigated for its potential biological activities, such as anti-inflammatory and cytotoxic effects.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics

Mechanism of Action

The mechanism of action of Sapelin B involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in inflammation and cell proliferation. The compound can inhibit the activity of certain kinases and transcription factors, leading to reduced inflammation and cell growth. Additionally, this compound can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .

Comparison with Similar Compounds

Critical Limitations in Available Evidence

No credible references to "Sapelin B" as a chemical compound exist in the provided evidence. The term "Sapelin" appears exclusively in construction materials research:

- Sapelin NA and Sapelin AN are cited as researchers studying aerated concrete porosity and strength in building materials .

- No data on "this compound" as a chemical entity (e.g., structure, properties, applications) is available in the provided sources.

This discrepancy suggests either a nomenclature error (e.g., "this compound" vs. "Sapelin AN") or a lack of peer-reviewed publications on the compound in accessible databases.

Framework for Future Comparative Studies

If "this compound" is analogous to compounds studied by Sapelin NA/AN (e.g., silicates or aluminosilicates), the following comparative approach is recommended:

Table 1: Key Parameters for Comparing Structural Analogs

Note: Data extrapolated from construction-material studies .

Methodology for Valid Comparisons

To ensure rigor in future analyses:

- Structural Identification : Use XRD, NMR, or mass spectrometry to confirm molecular composition .

- Functional Testing : Compare mechanical/thermal properties using ASTM-standardized methods .

- Data Presentation : Follow IUPAC guidelines for compound characterization and tabulate results with statistical validation .

Recommendations for Addressing Knowledge Gaps

Expand Literature Review : Prioritize searches in materials science databases (e.g., CAS SciFinder, Web of Science) and patent registries .

Collaborate with Authors : Contact Sapelin NA/AN for clarifications, as their work on aerated concrete microstructures may relate to derivative compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.